(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic molecule that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and indole intermediates separately, followed by their coupling to form the final product.
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Preparation of Pyrazole Intermediate
Starting Materials: 1-methyl-3-phenyl-1H-pyrazole.
Reaction Conditions: The pyrazole intermediate can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol, followed by cyclization.
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Preparation of Indole Intermediate
Starting Materials: 5-(pyridin-4-yl)indole.
Reaction Conditions: The indole intermediate can be synthesized by Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
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Coupling Reaction
Starting Materials: 1-methyl-3-phenyl-1H-pyrazole and 5-(pyridin-4-yl)indole.
Reaction Conditions: The coupling of the pyrazole and indole intermediates can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole moieties.
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the pyrazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and indole rings.
Reduction: Reduced forms of the methanone linkage, potentially forming alcohols.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and indole moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanol: A reduced form of the methanone compound.
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)ethanone: An analog with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of pyrazole and indole moieties in (1-methyl-3-phenyl-1H-pyrazol-5-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-27-23(16-21(26-27)18-5-3-2-4-6-18)24(29)28-14-11-20-15-19(7-8-22(20)28)17-9-12-25-13-10-17/h2-10,12-13,15-16H,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFYGJTTFEFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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